molecular formula C12H17NO6 B1439723 1-Amino-3-benzyloxy-propan-2-OL oxalate CAS No. 1185300-36-0

1-Amino-3-benzyloxy-propan-2-OL oxalate

Cat. No.: B1439723
CAS No.: 1185300-36-0
M. Wt: 271.27 g/mol
InChI Key: VMYJENYXURSTEP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Amino-3-benzyloxy-propan-2-OL oxalate typically involves the reaction of 1-amino-3-benzyloxy-propan-2-ol with oxalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Amino-3-benzyloxy-propan-2-OL oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using hydrogen gas and a metal catalyst such as palladium on carbon.

    Substitution: The amino and benzyloxy groups can undergo substitution reactions, where other functional groups replace them. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The oxalate moiety can be hydrolyzed under acidic or basic conditions to yield the free acid and alcohol.

Scientific Research Applications

1-Amino-3-benzyloxy-propan-2-OL oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-benzyloxy-propan-2-OL oxalate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, further influencing their activity. The oxalate moiety can chelate metal ions, impacting metalloproteins and enzymes .

Comparison with Similar Compounds

1-Amino-3-benzyloxy-propan-2-OL oxalate can be compared with similar compounds such as:

    1-Amino-3-benzyloxy-propan-2-ol: Lacks the oxalate moiety, making it less reactive in certain chemical reactions.

    2-Amino-3-benzyloxy-propan-1-ol: Differs in the position of the amino group, which can affect its reactivity and interaction with biological targets.

    1-Amino-2-benzyloxy-propan-3-ol:

Properties

IUPAC Name

1-amino-3-phenylmethoxypropan-2-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.C2H2O4/c11-6-10(12)8-13-7-9-4-2-1-3-5-9;3-1(4)2(5)6/h1-5,10,12H,6-8,11H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYJENYXURSTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CN)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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